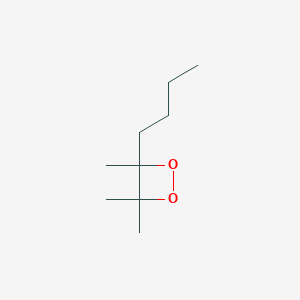
1,7-Octadiene, 3-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Octadiene, 3-methylene- is an organic compound with the molecular formula C9H14. It is a type of diene, meaning it contains two double bonds in its structure. This compound is also known as 3-Methylene-1,7-octadiene and is a colorless liquid at room temperature. It is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
準備方法
Synthetic Routes and Reaction Conditions
1,7-Octadiene, 3-methylene- can be synthesized through several methods. One common method involves the pyrolysis of β-pinene, which is obtained from turpentine. The pyrolysis process occurs at high temperatures (around 400°C) and results in the formation of 1,7-Octadiene, 3-methylene- as one of the products .
Industrial Production Methods
In industrial settings, 1,7-Octadiene, 3-methylene- is often produced semi-synthetically from natural sources such as Myrcia. The compound can also be obtained through the biosynthesis of myrcene from geranyl pyrophosphate, which isomerizes into linalyl pyrophosphate. The release of the pyrophosphate and a proton completes the conversion .
化学反応の分析
Types of Reactions
1,7-Octadiene, 3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The double bonds in the compound make it susceptible to electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., Br2) and acids (e.g., HCl) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons such as octane.
Substitution: Halogenated derivatives and other substituted compounds.
科学的研究の応用
1,7-Octadiene, 3-methylene- has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 1,7-Octadiene, 3-methylene- involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors to exert its effects. The compound’s double bonds allow it to participate in various chemical reactions, which can lead to the formation of active metabolites that influence biological processes .
類似化合物との比較
1,7-Octadiene, 3-methylene- is similar to other dienes such as:
1,7-Octadiene: This compound has a similar structure but lacks the methylene group at the 3-position.
Myrcene (7-Methyl-3-methylene-1,6-octadiene): Myrcene is an isomer of 1,7-Octadiene, 3-methylene- and is commonly found in essential oils.
Uniqueness
1,7-Octadiene, 3-methylene- is unique due to its specific structure, which includes a methylene group at the 3-position. This structural feature gives it distinct chemical and physical properties, making it valuable in various applications.
Conclusion
1,7-Octadiene, 3-methylene- is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it an important intermediate in the synthesis of various chemicals and materials
特性
CAS番号 |
68695-13-6 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
3-methylideneocta-1,7-diene |
InChI |
InChI=1S/C9H14/c1-4-6-7-8-9(3)5-2/h4-5H,1-3,6-8H2 |
InChIキー |
VPSGNUSPERBOFO-UHFFFAOYSA-N |
正規SMILES |
C=CCCCC(=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


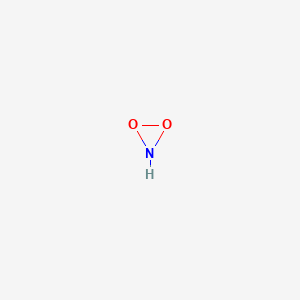
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
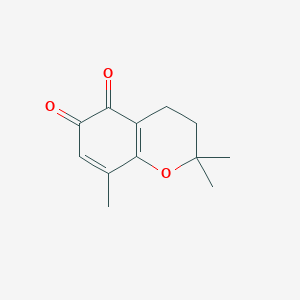
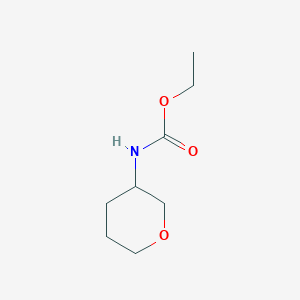
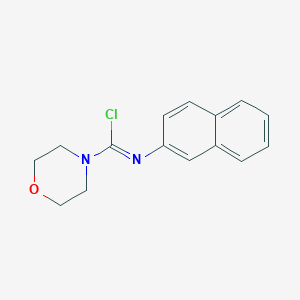


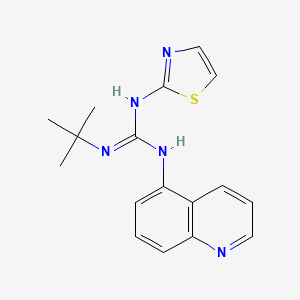
![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)

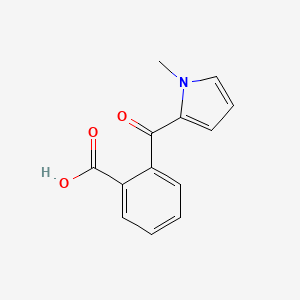
![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)

